

comparative study of the crystal packing of aminobenzonitriles

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Compound of Interest

Compound Name: 4-Amino-3,5-dimethylbenzonitrile

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A Comparative Guide to the Crystal Packing of Aminobenzonitriles

This guide provides a detailed comparative analysis of the crystal packing of aminobenzonitrile isomers and their derivatives. The arrangement of molecules in the solid state is crucial for determining the physicochemical properties of materials, making this information vital for researchers, scientists, and professionals in drug development. This document summarizes key crystallographic data, explores the prevalent intermolecular interactions, and outlines the experimental methodologies used for their determination.

Comparative Crystallographic Data

The crystal structures of aminobenzonitriles are primarily governed by a delicate balance of intermolecular forces, including hydrogen bonding and π - π stacking interactions. The position of the amino and nitrile groups on the benzene ring significantly influences the resulting crystal lattice. Below is a summary of the crystallographic data for various aminobenzonitriles.

Parameter	2-Aminobenzonitrile	3-Aminobenzonitrile	4-Aminobenzonitrile	2-Amino-4-chlorobenzonitrile	4-Amino-3,5-difluorobenzonitrile
Chemical Formula	C ₇ H ₆ N ₂	C ₇ H ₆ N ₂	C ₇ H ₆ N ₂	C ₇ H ₅ CIN ₂	C ₇ H ₄ F ₂ N ₂
Molecular Weight	118.14 g/mol [1]	118.14 g/mol	118.14 g/mol [2]	152.58 g/mol [3]	154.12 g/mol [3]
Crystal System	-	Orthorhombic	Monoclinic	Triclinic[4]	-
Space Group	-	Pna2 ₁ [5]	P2 ₁ /c	P ₁ [4]	-
a (Å)	-	8.27[5]	7.2382(6)	-	-
b (Å)	-	16.94[5]	5.4770(4)	-	-
c (Å)	-	4.89[5]	16.040(2)	-	-
α (°)	-	90[5]	90	-	-
β (°)	-	90[5]	101.680(4)	-	-
γ (°)	-	90[5]	90	-	-
V (Å ³)	-	684.8	622.7	-	-
Z	-	-	4	-	-
T (K)	-	-	200	296	100

Note: A hyphen (-) indicates data not readily available in the provided search results.

Intermolecular Interactions and Crystal Packing

Hydrogen bonding plays a pivotal role in the crystal packing of aminobenzonitriles. The amino group (-NH₂) acts as a hydrogen bond donor, while the nitrile group (-C≡N) and, in some cases, the amino group itself, can act as acceptors.

In the crystal structure of 4-aminobenzonitrile, molecules are linked by N–H···N hydrogen bonds between adjacent molecules, forming chains.[\[6\]](#)[\[7\]](#)[\[8\]](#) The crystal structure of 2-amino-4-chlorobenzonitrile also exhibits intermolecular N–H···N hydrogen bonds, which link the molecules into a one-dimensional chain.[\[4\]](#) Hirshfeld surface analysis of this compound reveals that N···H/H···N contacts are the most dominant contributors to the crystal packing.[\[4\]](#)

For **4-amino-3,5-dimethylbenzonitrile**, each hydrogen atom of the amino group is linked to a cyano nitrogen atom of two different neighboring molecules, creating a layered structure.[\[7\]](#)[\[8\]](#) This highlights how substitution on the benzene ring can alter the dimensionality of the hydrogen-bonded network.

The interplay of these interactions dictates the overall packing efficiency and can lead to the formation of different polymorphs, which are different crystalline forms of the same compound. Polymorphism is a critical consideration in drug development as different polymorphs can exhibit distinct solubilities, stabilities, and bioavailabilities.[\[9\]](#)[\[10\]](#)[\[11\]](#)

Experimental Protocols

The determination of crystal structures and the analysis of their packing are primarily achieved through single-crystal X-ray diffraction.

Single-Crystal X-ray Diffraction

Methodology:

- **Crystal Growth:** Single crystals of the aminobenzonitrile derivative are grown, often by slow evaporation of a suitable solvent.[\[12\]](#) For instance, 4-aminobenzonitrile can be crystallized from water or ethanol.[\[13\]](#)
- **Data Collection:** A suitable single crystal is mounted on a goniometer in a diffractometer. The crystal is cooled to a low temperature (e.g., 100 K or 200 K) to reduce thermal vibrations.[\[14\]](#) X-rays of a specific wavelength (e.g., Mo K α , $\lambda = 0.71073 \text{ \AA}$) are directed at the crystal.[\[4\]](#) As the crystal is rotated, the diffraction pattern is recorded.
- **Structure Solution and Refinement:** The collected diffraction data is used to solve the crystal structure, often using direct methods. The atomic positions and thermal parameters are then refined using full-matrix least-squares on F^2 .[\[3\]](#)[\[4\]](#)

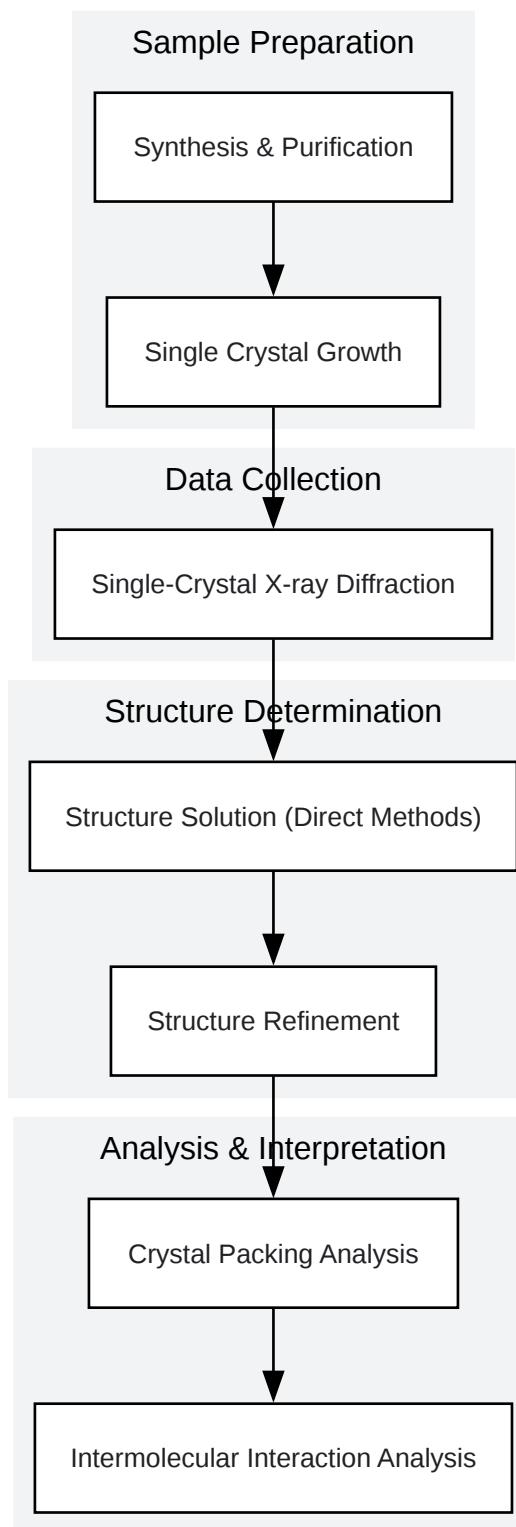
Spectroscopic and Thermal Analysis

Other techniques provide complementary information:

- Fourier-Transform Infrared (FTIR) Spectroscopy: Used to identify functional groups and study hydrogen bonding interactions by observing shifts in vibrational frequencies. For 2-amino-4-chlorobenzonitrile, characteristic stretching bands for the nitrile and amino groups were identified at 2211 cm^{-1} and $3452/3363\text{ cm}^{-1}$, respectively.[4]
- Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): These methods are used to study phase transitions and the thermal stability of the crystalline forms. Temperature-dependent solid-solid phase transitions have been observed for several aminobenzonitriles.[7][8]

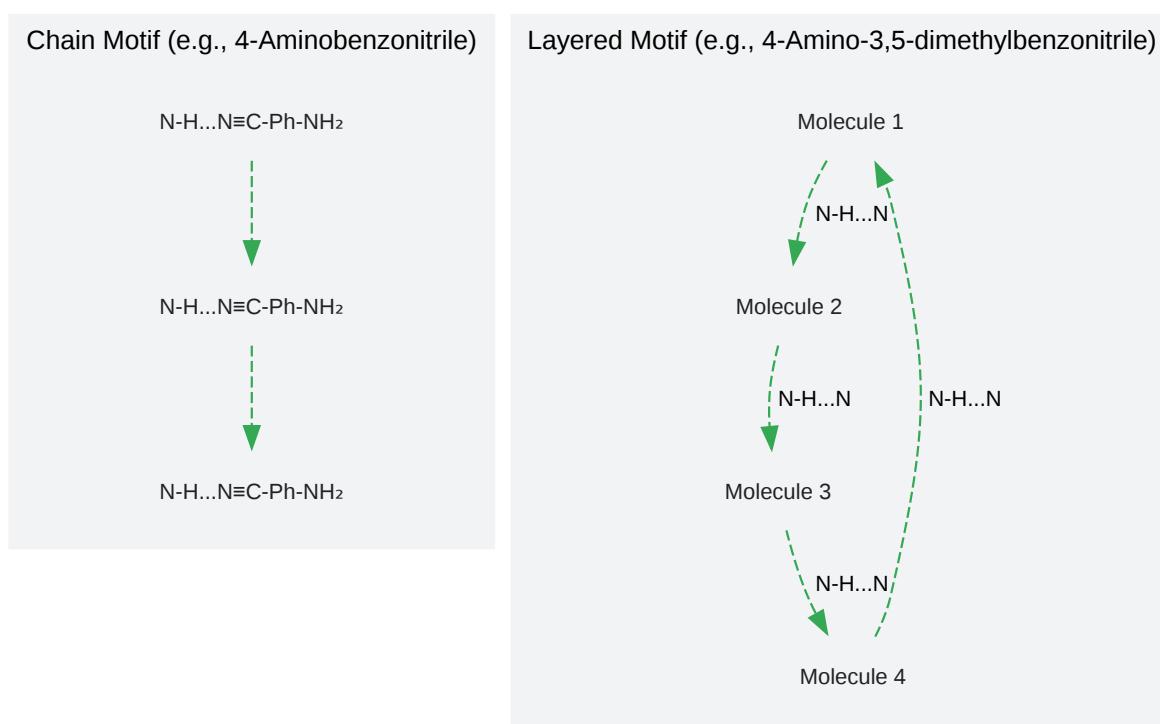
Visualizations

Experimental Workflow for Crystal Structure Analysis

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Caption: Generalized workflow for the determination and analysis of a molecular crystal structure.

Common Hydrogen Bonding Patterns in Aminobenzonitriles



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Caption: Schematic representation of common hydrogen bonding motifs in aminobenzonitrile crystals.

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